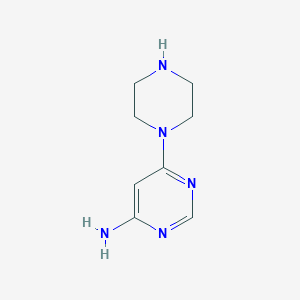

6-(Piperazin-1-yl)pyrimidin-4-amine

Descripción

6-(Piperazin-1-yl)pyrimidin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a piperazine group at the 6-position and an amine at the 4-position. Its molecular formula is C₈H₁₄N₆, with a molecular weight of 194.23 g/mol . Piperazine, a six-membered ring with two nitrogen atoms, enhances solubility and modulates electronic properties, making the compound a promising candidate for drug discovery, particularly in kinase inhibition and receptor targeting.

Propiedades

IUPAC Name |

6-piperazin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBVQFUYRYISFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671777 | |

| Record name | 6-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-98-0 | |

| Record name | 6-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

6-(Piperazin-1-yl)pyrimidin-4-amine has been explored for its potential therapeutic properties, particularly as an enzyme inhibitor or receptor modulator. It is primarily investigated for its anticancer and antimicrobial activities. The compound's structure allows it to interact with various biological macromolecules, making it a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways depend on the target of the compound in biological systems.

Biological Research

Biological Interactions

Research into the interactions of this compound with biological targets is crucial for understanding its efficacy. Studies often assess binding affinities with receptors or enzymes relevant to disease pathways. This helps elucidate how structural modifications can enhance selectivity and efficacy against target proteins.

Case Studies

Several studies have reported on the biological activities of compounds similar to this compound:

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : Starting with a pyrimidine derivative that undergoes nucleophilic substitution with a piperazine derivative.

- Alkylation Reactions : Introducing alkyl groups via reactions with halides under basic conditions.

- Solvent Selection : Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or sodium hydride used to facilitate reactions.

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and the creation of novel compounds with desirable characteristics.

Summary of Findings

The diverse applications of this compound highlight its significance in scientific research:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent |

| Biological Research | Effective enzyme inhibitor; interacts with key receptors |

| Chemical Synthesis | Versatile synthetic routes; potential for industrial scalability |

| Material Science | Development of novel materials and compounds |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperazine/Piperidine Ring

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Molecular Formula : C₁₀H₁₇N₅

- Molecular Weight : 207.27 g/mol

- Key Differences : Replaces piperazine with piperidine (a single-nitrogen ring). The methyl group at the pyrimidine’s 4-position increases lipophilicity.

6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine

- Molecular Formula : C₁₂H₂₁N₅

- Molecular Weight : 235.33 g/mol

- Key Differences : Incorporates an isopropyl group on the piperazine ring and a methylated amine.

- Impact : The isopropyl group introduces steric bulk and lipophilicity, which may enhance receptor binding affinity but reduce aqueous solubility.

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

- Molecular Formula : C₂₄H₂₆ClN₇O

- Molecular Weight : 463.96 g/mol

- Key Differences : Benzyl group on piperazine, pyrazolo[3,4-d]pyrimidine core, and chloro-methoxyphenyl substituent.

- Impact : The benzyl group enhances hydrophobic interactions, while the chloro and methoxy groups influence electronic effects and selectivity in kinase inhibition.

Core Heterocycle Modifications

AEE788 (6-{4-[(4-Ethyl-1-piperazinyl)methyl]phenyl}-N-[(1R)-1-phenylethyl]-1H-pyrrolo[2,3-d]pyrimidin-4-amine)

- Molecular Formula : C₂₇H₃₂N₆

- Molecular Weight : 440.58 g/mol

- Key Differences : Pyrrolo[2,3-d]pyrimidine fused core with a phenylethyl group.

- Impact : The fused ring system improves metabolic stability and kinase inhibitory activity, as demonstrated in cancer research applications.

4-(Piperazin-1-yl)pyrimidine Dihydrochloride

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 6-(Piperazin-1-yl)pyrimidin-4-amine | C₈H₁₄N₆ | 194.23 | Piperazine at 6-position | Kinase inhibition, solubility studies |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₇N₅ | 207.27 | Piperidine, methyl at 4-position | Lipophilicity optimization |

| 6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine | C₁₂H₂₁N₅ | 235.33 | Isopropyl on piperazine, N-methyl | Enhanced receptor binding |

| AEE788 | C₂₇H₃₂N₆ | 440.58 | Pyrrolo[2,3-d]pyrimidine core, phenylethyl | Cancer research (kinase inhibitor) |

| 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-... | C₂₄H₂₆ClN₇O | 463.96 | Benzyl, chloro-methoxyphenyl, pyrazolo core | Selective kinase targeting |

Q & A

Q. What are the key synthetic methodologies for preparing 6-(Piperazin-1-yl)pyrimidin-4-amine and its derivatives?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Reacting a pyrimidine precursor (e.g., 6-chloropyrimidin-4-amine) with piperazine under reflux in ethanol or THF to substitute the chlorine atom with the piperazine moiety .

- Step 2 : Purification via column chromatography or preparative TLC, followed by structural confirmation using 1H/13C NMR and ESI-MS (e.g., m/z 198 [M + H]+ observed for intermediates) .

- Step 3 : Functionalization of the pyrimidine core with substituents (e.g., fluorophenyl or methoxyphenyl groups) to enhance biological activity or solubility .

Q. How is the structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : Key signals include δ 8.60–8.62 ppm (pyrimidine C-H), δ 3.73–3.04 ppm (piperazine protons), and δ 2.33–1.28 ppm (alkyl/cyclohexyl groups) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 452 [M + H]+) confirm molecular weight .

- X-ray Crystallography : Used for resolving stereochemistry in chiral derivatives, as seen in related pyrazolo[3,4-d]pyrimidine analogs .

Q. What are the common biological targets of this compound derivatives?

These compounds often target kinases (e.g., EGFR, VEGFR) and GPCRs due to their ability to mimic ATP-binding motifs. For example:

- Antitumor Activity : Derivatives inhibit proliferation in breast (MCF-7) and lung (A549) cancer cells via PI3K/AKT pathway modulation .

- Receptor Binding : Fluorophenyl-substituted analogs show high affinity for serotonin receptors (5-HT2A/2C), validated via radioligand displacement assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Case Study : A 4-fluorophenyl-substituted derivative may show IC50 = 0.5 µM in breast cancer cells but IC50 > 10 µM in colon cancer models. Strategies include:

- 3D-QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with activity to identify critical pharmacophores .

- Enzyme Kinetics : Compare inhibition constants (Ki) across cell lines to rule out off-target effects .

- Solubility Adjustments : Modify substituents (e.g., replace methyl with ethyl groups) to improve membrane permeability, as demonstrated in lapatinib-derived analogs .

Q. What experimental design principles optimize reaction yields for complex derivatives?

- Factorial Design : Use 2^k factorial experiments to assess variables like temperature (80–140°C), solvent (EtOH vs. DMF), and catalyst loading (0.05–0.1 eq). For instance, increasing T from 100°C to 140°C improved yields from 30% to 51% in a pyrazolo[3,4-d]pyrimidine synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for cyclocondensation steps .

Q. How can computational methods enhance the discovery of novel this compound analogs?

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict feasible pathways for introducing bulky substituents (e.g., cyclopropylmethyl groups) .

- Molecular Docking : Prioritize analogs with high Glide scores (> −8.0 kcal/mol) against EGFR or 5-HT2A receptors .

- ADMET Prediction : Tools like SwissADME assess logP (target < 3.5) and H-bond donors (< 3) to filter candidates with poor bioavailability .

Q. What are the challenges in scaling up enantioselective syntheses of chiral derivatives?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (1R,4R)- and (1S,4S)-isomers, achieving >99% enantiomeric excess (ee) .

- Asymmetric Catalysis : Employ Pd-BINAP complexes for Suzuki couplings to retain stereochemistry during piperazine functionalization .

Q. How do in vitro and in vivo pharmacokinetic profiles differ for this compound analogs?

- In Vitro : Microsomal stability assays (e.g., rat liver microsomes) show t1/2 = 45–60 minutes for methyl-substituted derivatives due to CYP3A4 metabolism .

- In Vivo : Pharmacokinetic studies in mice reveal oral bioavailability (F) < 20% for unmodified analogs but F = 35–40% for PEGylated derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.